Cystine

Vue d'ensemble

Description

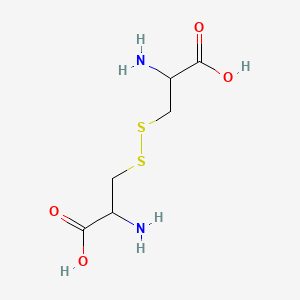

DL-Cystine is a sulfur-containing amino acid and the oxidized dimer form of cysteine. It consists of two cysteine molecules linked by a disulfide bond. This compound plays a crucial role in the structure and stability of proteins, particularly in the formation of disulfide bridges that stabilize protein tertiary and quaternary structures .

Applications De Recherche Scientifique

DL-Cystine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of sulfur-containing compounds and surfactants.

Biology: Plays a role in protein folding and stability studies.

Medicine: Utilized in the formulation of pharmaceuticals and as a nutritional supplement.

Industry: Employed in the production of food additives, cosmetics, and animal feed.

Mécanisme D'action

Target of Action

Cystine, an oxidized derivative of the amino acid cysteine, primarily targets the synthesis of glutathione . Glutathione is a major endogenous antioxidant molecule that plays a crucial role in maintaining cellular redox homeostasis .

Mode of Action

This compound serves as a major precursor for the synthesis of glutathione . Certain conditions, such as an acetaminophen overdose, can deplete hepatic glutathione and subject the tissues to oxidative stress, resulting in loss of cellular integrity . In such cases, this compound plays a vital role in replenishing the glutathione levels, thereby protecting the cells from oxidative damage .

Biochemical Pathways

This compound contributes to cancer metabolic remodeling at three different levels :

- In redox control, free or as a component of glutathione .

- In ATP production, via hydrogen sulfide (H2S) production, serving as a donor to the electron transport chain (ETC) .

- As a carbon source for biomass and energy production .

Pharmacokinetics

The pharmacokinetics of this compound-related compounds like N-acetylcysteine (NAC) have been studied . Following both single and multiple-dose administration, plasma concentration of NAC increased rapidly, reaching a peak at approximately 1.0 h . The half-life was around 15.4-18.7 h, and the fraction of NAC excreted in urine in the 36 h following administration was around 3.7-3.8% .

Result of Action

This compound is required for proper vitamin B6 utilization and is also helpful in the healing of burns and wounds, breaking down mucus deposits in illnesses such as bronchitis as well as cystic fibrosis . This compound also assists in the supply of insulin to the pancreas, which is needed for the assimilation of sugars and starches .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in cancer cells, this compound plays an essential role in redox regulation of cellular status and protein function . The metabolic dynamics of this compound in cancer and the interconnections between this compound metabolism and other metabolic pathways are influenced by the tumor microenvironment .

Analyse Biochimique

Biochemical Properties

Cystine plays a crucial role in biochemical reactions. It is involved in the biosynthesis of cysteine, which is critically regulated by two enzymes, serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL) . This compound also contributes to cancer metabolic remodeling at three different levels: in redox control, free or as a component of glutathione; in ATP production, via hydrogen sulfide (H2S) production, serving as a donor to the electron transport chain (ETC); and as a carbon source for biomass and energy production .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It increases the level of glutathione in the lungs, liver, kidneys, and bone marrow, which may have an anti-aging effect on the body by reducing age-spots . In cancer cells, this compound contributes to metabolic remodeling at three different levels: in redox control, ATP production, and as a carbon source .

Molecular Mechanism

This compound’s mechanism of action involves its conversion into cysteine. This conversion can be viewed as an oxidation: 2 HO2CCH(NH2)CH2SH + 0.5 O2 → (HO2CCH(NH2)CH2S)2 + H2O . This compound contains a disulfide bond, two amine groups, and two carboxylic acid groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, this compound can be quantified in white blood cells using a high-resolution accurate mass LC/MS approach

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, this compound-binding agents such as Tiopronin and d-penicillamine are used to dissolve this compound stones in animals

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a pivotal organic compound in the biosynthesis of cysteine, which is critically regulated by two enzymes, serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL) . This compound also contributes to cancer metabolic remodeling at three different levels .

Subcellular Localization

The subcellular localization of this compound is primarily in the lysosome. Cystinosin, a prototypical lysosomal amino acid transporter, exports this compound to the cytosol, where its reduction to cysteine supplies this limiting amino acid for diverse fundamental processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Cystine can be synthesized through the oxidation of cysteine. The process involves the reaction of cysteine with an oxidizing agent such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions typically include a controlled pH and temperature to ensure the formation of the disulfide bond without over-oxidation .

Industrial Production Methods: Industrial production of DL-Cystine often involves the hydrolysis of proteins rich in cysteine, such as keratin from feathers or hair. The hydrolyzed product is then subjected to oxidation to form DL-Cystine. Another method includes the fermentation process using microorganisms like Escherichia coli, which are genetically engineered to overproduce cysteine, followed by oxidation to form DL-Cystine .

Types of Reactions:

Oxidation: DL-Cystine can undergo further oxidation to form cysteic acid.

Reduction: It can be reduced back to cysteine using reducing agents such as dithiothreitol or beta-mercaptoethanol.

Substitution: The disulfide bond in DL-Cystine can be cleaved and substituted with other thiol-containing compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine.

Reduction: Dithiothreitol, beta-mercaptoethanol.

Substitution: Thiol-containing compounds under mild conditions.

Major Products:

Oxidation: Cysteic acid.

Reduction: Cysteine.

Substitution: Various thiol-substituted derivatives.

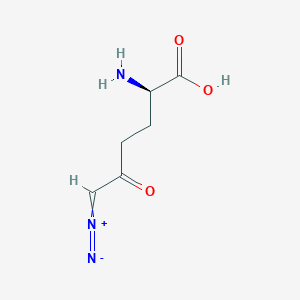

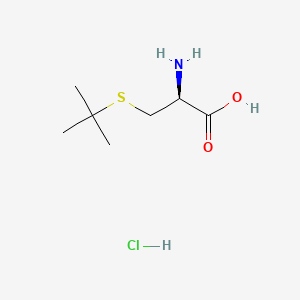

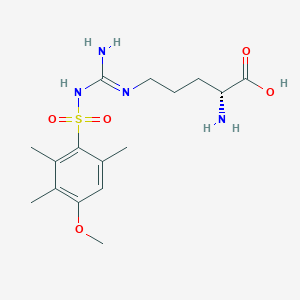

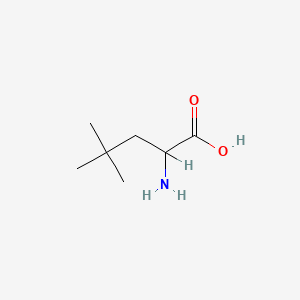

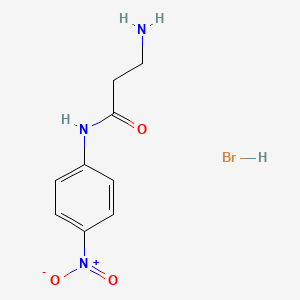

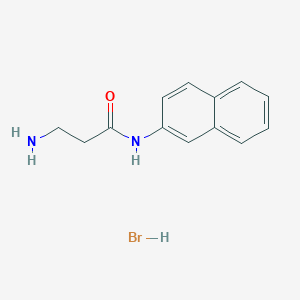

Comparaison Avec Des Composés Similaires

L-Cysteine: The monomeric form of cystine, containing a thiol group.

L-Cystine: The naturally occurring form of this compound, consisting of two L-cysteine molecules linked by a disulfide bond.

N-Acetylcysteine: A derivative of cysteine used as a medication and dietary supplement.

Comparison:

DL-Cystine vs. L-Cysteine: DL-Cystine is the oxidized dimer form, while L-Cysteine is the monomeric form. DL-Cystine is more stable and less reactive compared to L-Cysteine.

DL-Cystine vs. L-Cystine: DL-Cystine is a racemic mixture of D- and L- forms, whereas L-Cystine consists only of the L- form. The biological activity of L-Cystine is more relevant in physiological conditions.

DL-Cystine vs. N-Acetylcysteine: N-Acetylcysteine is more soluble and has better bioavailability compared to DL-Cystine.

DL-Cystine’s unique properties, such as its role in disulfide bond formation and stability, make it a valuable compound in various scientific and industrial applications.

Propriétés

IUPAC Name |

(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVWYRKDKASIDU-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)SSC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031752 | |

| Record name | Cystine D-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | D-Cystine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

349-46-2, 923-32-0, 56-89-3 | |

| Record name | D-Cystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cystine D-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystine DL-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystine D-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX1RHN0Y0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYSTINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06681CV9GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

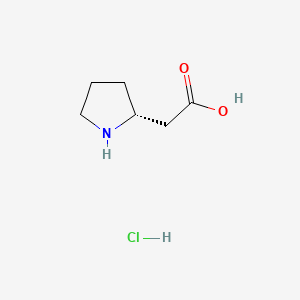

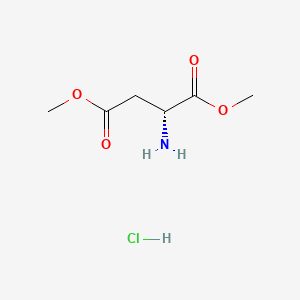

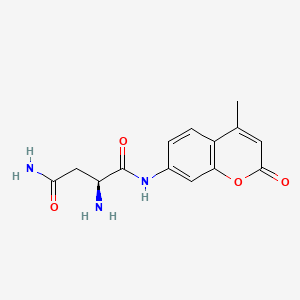

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.